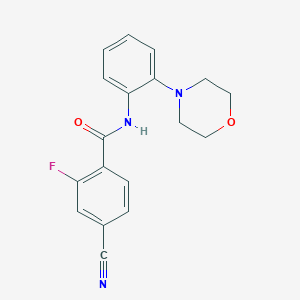![molecular formula C21H20N2O4 B250748 N-{4-[(2-methoxy-3-methylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250748.png)
N-{4-[(2-methoxy-3-methylbenzoyl)amino]-2-methylphenyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(2-methoxy-3-methylbenzoyl)amino]-2-methylphenyl}-2-furamide, also known as MAFP, is a potent inhibitor of cytosolic phospholipase A2 (cPLA2). It was first synthesized in 1991 by H. Kojima et al. and has since been widely used in scientific research for its ability to block the release of arachidonic acid from cellular membranes.
Wirkmechanismus
N-{4-[(2-methoxy-3-methylbenzoyl)amino]-2-methylphenyl}-2-furamide inhibits cPLA2 by covalently binding to a cysteine residue at the active site of the enzyme. This prevents the enzyme from binding to and hydrolyzing phospholipids in cellular membranes, thereby blocking the release of arachidonic acid and downstream inflammatory mediators.
Biochemical and Physiological Effects:
The inhibition of cPLA2 by this compound has been shown to have anti-inflammatory effects in various in vitro and in vivo models. This compound has also been shown to reduce pain in animal models of neuropathic pain and to protect against neuronal damage in models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-[(2-methoxy-3-methylbenzoyl)amino]-2-methylphenyl}-2-furamide is a potent and specific inhibitor of cPLA2, making it a valuable tool for investigating the role of this enzyme in various biological processes. However, its irreversible binding to the enzyme can limit its use in certain experiments where reversible inhibition is desired.
Zukünftige Richtungen
There are several areas of research where N-{4-[(2-methoxy-3-methylbenzoyl)amino]-2-methylphenyl}-2-furamide may be useful in the future. These include investigating the role of cPLA2 in cancer, cardiovascular disease, and infectious diseases. Additionally, the development of new inhibitors of cPLA2 based on the structure of this compound may lead to the development of novel therapeutics for inflammatory and neurodegenerative diseases.
Synthesemethoden
The synthesis of N-{4-[(2-methoxy-3-methylbenzoyl)amino]-2-methylphenyl}-2-furamide involves several steps, including the reaction of 4-(2-methoxy-3-methylbenzoyl)aminobenzoic acid with 2-methylphenylboronic acid to form an intermediate compound. This is then reacted with furfurylamine to produce the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-{4-[(2-methoxy-3-methylbenzoyl)amino]-2-methylphenyl}-2-furamide has found widespread use in scientific research as a tool to study the role of cPLA2 in various biological processes. It has been used to investigate the involvement of cPLA2 in inflammation, pain, and neurodegenerative diseases. This compound has also been used to study the regulation of cPLA2 activity by various signaling pathways.
Eigenschaften
Molekularformel |
C21H20N2O4 |
|---|---|
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
N-[4-[(2-methoxy-3-methylbenzoyl)amino]-2-methylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H20N2O4/c1-13-6-4-7-16(19(13)26-3)20(24)22-15-9-10-17(14(2)12-15)23-21(25)18-8-5-11-27-18/h4-12H,1-3H3,(H,22,24)(H,23,25) |
InChI-Schlüssel |
UYEOUDPBGZKYKY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate](/img/structure/B250676.png)
![N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B250677.png)

![N-[2-(difluoromethoxy)phenyl]butanamide](/img/structure/B250681.png)
![N-[4-(aminosulfonyl)phenyl]-3-isopropoxybenzamide](/img/structure/B250683.png)
![Methyl 2-[(4-cyano-2-fluorobenzoyl)amino]benzoate](/img/structure/B250684.png)
![N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B250685.png)
![5-chloro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B250687.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B250688.png)

